molecular formula C13H15N3O B12949835 1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-28-8

1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B12949835
CAS No.: 88723-28-8
M. Wt: 229.28 g/mol
InChI Key: JJTHIYBIYHOUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenethylamino group attached to an imidazole ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

The synthesis of 1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-phenethylamine with imidazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to acylation using acetyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways. Additionally, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:

    Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    Imidazole derivatives: Compounds like histamine and cimetidine, which have various pharmacological activities.

    Ethanone derivatives: Compounds like acetophenone, which are used in the synthesis of pharmaceuticals and fragrances.

The uniqueness of 1-(2-(Phenethylamino)-1H-imidazol-4-yl)ethanone lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

88723-28-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-[2-(2-phenylethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C13H15N3O/c1-10(17)12-9-15-13(16-12)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16)

InChI Key

JJTHIYBIYHOUKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.